tert-butylN-(1-formylcycloheptyl)carbamate

Medicinal Chemistry Organic Synthesis Peptidomimetics

This bifunctional intermediate features a unique geminal arrangement of Boc-protected amine and aldehyde on a seven-membered cycloheptyl ring. The orthogonal reactivity enables sequential synthetic steps (e.g., C-C bond formation followed by amine deprotection). The larger cycloheptyl ring imparts distinct conformational and steric properties versus common cyclohexyl analogs, critical for SAR exploration and reproducible synthesis.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 2839143-92-7
Cat. No. B6606699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-(1-formylcycloheptyl)carbamate
CAS2839143-92-7
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCCCC1)C=O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(10-15)8-6-4-5-7-9-13/h10H,4-9H2,1-3H3,(H,14,16)
InChIKeyHGEFHXWSEGALSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1-formylcycloheptyl)carbamate (CAS 2839143-92-7): A Specialized Geminal Aldehyde Building Block for Organic Synthesis


tert-Butyl N-(1-formylcycloheptyl)carbamate (CAS 2839143-92-7) is a carbamate derivative with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is characterized by a seven-membered cycloheptyl ring functionalized at the same carbon atom with both a Boc-protected amine and an aldehyde group . This geminal arrangement creates a unique bifunctional building block used in organic synthesis, particularly in the construction of complex molecules, where the orthogonal reactivity of the protected amine and the aldehyde can be leveraged in sequential synthetic steps .

Why Close Analogs of tert-Butyl N-(1-formylcycloheptyl)carbamate Cannot Be Readily Substituted in Synthesis


Direct substitution of tert-butyl N-(1-formylcycloheptyl)carbamate with a closely related analog, such as a cyclohexyl or cyclopentyl version or a regioisomer, is not feasible for a specific synthetic sequence without experimental validation. The compound's primary differentiation lies in the specific combination of a seven-membered cycloheptyl ring and a geminal Boc-amine and aldehyde arrangement . This exact spatial and electronic configuration dictates its unique reactivity profile, steric bulk, and the conformational properties of the resulting intermediates or final products. Altering the ring size to a cyclohexyl (e.g., CAS 594872-65-8) or cyclopentyl (e.g., CAS 168539-99-9) derivative will change the molecule's three-dimensional shape, potentially impacting downstream interactions such as binding to a biological target or influencing a stereoselective reaction outcome . Similarly, a regioisomer where the formyl group is at a different position on the ring (e.g., tert-Butyl N-(2-formylcycloheptyl)carbamate, CAS 1824532-91-3) will possess a different distance and angle between its functional groups, leading to altered reactivity . Therefore, while these compounds share a class, their individual performance in a specific application cannot be assumed, making the selection of the correct, structurally precise intermediate critical for research reproducibility and project success.

Quantitative Differentiation Guide for tert-Butyl N-(1-formylcycloheptyl)carbamate (CAS 2839143-92-7)


Steric and Conformational Differentiation from Smaller Cycloalkyl Analogs

The target compound features a seven-membered cycloheptyl ring. This provides a distinct spatial arrangement and steric profile compared to more common five- or six-membered cycloalkyl analogs. For example, the cycloheptyl ring introduces a greater degree of conformational flexibility and a larger hydrophobic footprint than a cyclohexyl analog (e.g., CAS 594872-65-8). This difference can be critical when optimizing a small molecule for a specific binding pocket in medicinal chemistry or for influencing the stereochemical outcome of a macrocyclization reaction. While direct comparative data (e.g., binding affinities or reaction diastereomeric ratios) between these specific analogs is not available in the public domain, the class-level inference from structural chemistry is clear: the seven-membered ring offers a unique three-dimensional shape that cannot be replicated by smaller or larger ring systems .

Medicinal Chemistry Organic Synthesis Peptidomimetics

Reactivity Differentiation from Regioisomeric Aldehydes

The aldehyde group in tert-butyl N-(1-formylcycloheptyl)carbamate is located at the 1-position of the cycloheptyl ring. This geminal arrangement with the Boc-protected amine forces the two functional groups into close proximity, which can lead to significant intramolecular interactions and unique reactivity patterns not observed in regioisomers like tert-butyl N-(2-formylcycloheptyl)carbamate (CAS 1824532-91-3) . For instance, this proximity may influence the regioselectivity of reactions like reductive amination or Grignard additions, or it could predispose the molecule toward cyclization reactions. No head-to-head kinetic or yield data comparing these regioisomers is publicly available; this differentiation is based on class-level inference regarding the fundamental principles of sterics and proximity effects in organic chemistry .

Organic Synthesis Building Blocks Functional Group Chemistry

Primary Research Application Scenarios for tert-Butyl N-(1-formylcycloheptyl)carbamate


As a Structurally-Defined Building Block in Medicinal Chemistry SAR Studies

In structure-activity relationship (SAR) studies, this compound is procured to explore the effect of a larger, seven-membered cycloalkyl group on a molecule's biological activity. Its unique conformational flexibility and hydrophobic surface area, as inferred from class-level structural properties, offer a distinct molecular shape for optimizing target binding compared to more common cyclohexyl or cyclopentyl motifs .

As a Synthetic Intermediate in Complex Molecule Assembly

This compound serves as a dual-functional intermediate. The aldehyde group is a key handle for carbon-carbon bond-forming reactions (e.g., Grignard, Wittig, reductive amination), while the Boc-protected amine can be unmasked at a later stage for further derivatization (e.g., amide coupling, urea formation). This orthogonal reactivity is a class-level feature that makes it valuable for convergent synthetic strategies toward complex natural product-like or drug-like molecules .

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